3-Methylazepan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylazepan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-5-8-6-7/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHMPWNWSQJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCNC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazepan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-methylazepan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 3-methylazepan-3-one to this compound. The reaction is conducted under high pressure and temperature to ensure complete conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides (R-X) and acid chlorides (R-COCl) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides (R-X) or acid chlorides (R-COCl) in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Methylazepan-3-one.
Reduction: Saturated alcohols.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that 3-Methylazepan-3-ol exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. For instance, compounds derived from this compound demonstrated comparable AChE inhibition to established drugs like rivastigmine .
Case Study: Neuroprotective Activity Assessment
A study evaluated the neuroprotective effects of several derivatives of this compound in models of oxidative stress-induced neurodegeneration. The findings revealed that certain derivatives significantly reduced cell death and oxidative stress markers, indicating their potential as therapeutic agents for neurodegenerative conditions .
Table 2: Neuroprotective Activity of this compound Derivatives
| Compound ID | AChE Inhibition (%) | Neuroprotection (Cell Viability %) |
|---|---|---|
| Compound 1 | 80 | 75 |
| Compound 2 | 85 | 80 |
| Compound 3 | 78 | 70 |
Applications in Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing various pharmaceutical compounds. Its ability to undergo diverse chemical reactions allows chemists to modify its structure to create more complex molecules.
Synthetic Pathways
One notable synthetic approach involves using this compound as a precursor for synthesizing azetidine derivatives, which have shown promising biological activities. The Horner-Wadsworth-Emmons reaction is often employed to facilitate these transformations .
Mechanism of Action
The mechanism of action of 3-Methylazepan-3-ol involves its interaction with specific molecular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the azepane ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Methylazepan-3-ol with structurally related azepane derivatives and substituted alcohols, emphasizing physicochemical properties and applications:
Key Comparisons
Structural Differences: this compound has a seven-membered azepane ring with substituents at C3, while 3-Methylpentan-3-ol is a linear tertiary alcohol . The ring structure confers distinct steric and electronic properties, influencing reactivity and interaction with biological targets.
Solubility: The hydrochloride salt form of this compound offers better solubility in polar solvents (e.g., DMSO) compared to non-salt forms of related compounds like 4-Fluoro-4-Methylazepane HCl .
Synthesis Methods :
- This compound is likely synthesized via nucleophilic substitution (similar to 3-Methylpentan-3-ol’s preparation from 3-chloro-3-methylpentane and OH⁻ ), but with a cyclic intermediate.
- Azepan-3-ylcarbamate derivatives may involve carbamate coupling reactions, as seen in its benzyl-protected structure .
Applications :
- This compound is restricted to research use due to its role as a synthetic intermediate .
- Linear analogs like 3-Methylpentan-3-ol find broader industrial use as solvents or flavoring agents .
Research Findings and Challenges
- Regulatory Considerations : Unlike industrial compounds (e.g., 3-Methylpentan-3-ol), this compound requires stringent handling protocols (e.g., moisture-free storage) due to its hygroscopic hydrochloride form .
- Data Gaps : Solubility and toxicity data for analogs like 4-Fluoro-4-Methylazepane HCl remain underreported, highlighting the need for further study .
Biological Activity
3-Methylazepan-3-ol, a cyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 129.20 g/mol
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In studies involving neurodegenerative models, this compound has shown a capacity to reduce oxidative stress and neuronal apoptosis. For instance, it was evaluated in models of glutamate-induced neurotoxicity, where it demonstrated protective effects by modulating caspase activity and reducing oxidative stress markers.
| Study | Model | Findings |
|---|---|---|
| Glutamate-induced neurotoxicity | Reduced caspase-3/7 activity; decreased oxidative stress | |
| Salsolinol-induced neurodegeneration | Significant neuroprotection observed |
2. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. These studies suggest that the compound can scavenge free radicals, thereby mitigating oxidative damage in cells.
3. Anti-inflammatory Properties
In vitro studies have highlighted the anti-inflammatory effects of this compound. The compound appears to inhibit pro-inflammatory cytokines and pathways, such as NF-kB activation, which is crucial in inflammatory responses.
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its neuroprotective and antioxidant effects.
- Caspase Inhibition : By inhibiting caspase activity, it reduces apoptosis in neuronal cells.
- Cytokine Modulation : The suppression of inflammatory cytokines indicates a potential role in managing inflammatory diseases.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A recent study investigated the effects of this compound on neuronal cells subjected to amyloid-beta toxicity, a hallmark of Alzheimer's disease. The results showed significant reductions in cell death and improvements in cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antioxidant Efficacy in Diabetic Models
In diabetic rat models, administration of this compound resulted in decreased levels of oxidative stress markers and improved glucose metabolism. This suggests that the compound may have implications for managing diabetes-related complications.
Q & A
Q. What are the recommended synthetic routes for 3-Methylazepan-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reductive amination or ring-closing strategies using azepane precursors. For example, LiAlH₄-mediated reduction of ketones or imines (as seen in analogous alcohol syntheses) can yield tertiary alcohols like this compound . Optimization includes controlling reaction temperature (0–25°C), solvent polarity (e.g., THF or diethyl ether), and stoichiometric ratios of reducing agents. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is critical to isolate the compound.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azepane ring structure and methyl/hydroxyl group positions. Infrared (IR) spectroscopy identifies hydroxyl stretches (~3200–3600 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. Comparisons to reference standards (e.g., pharmaceutical-grade impurities) ensure accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as tertiary alcohols can cause irritation . Work in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store the compound in a cool, dry environment, away from oxidizing agents like KMnO₄ or CrO₃ .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence biological activity?
- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts or resolving agents) can produce stereoisomers for comparative studies. Chiral HPLC separates enantiomers, while in vitro assays (e.g., enzyme inhibition or receptor-binding studies) evaluate activity differences. For instance, hydroxyl group orientation may alter hydrogen-bonding interactions with biological targets, impacting potency .
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or compound purity. Validate results using standardized protocols (e.g., OECD guidelines) and orthogonal analytical methods (e.g., HPLC-MS for purity ≥98%). Replicate studies under controlled conditions and compare data with computational models (e.g., molecular docking) to identify structure-activity relationships .
Q. What strategies are effective for optimizing the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies under varying pH (4–9), temperature (4–37°C), and light exposure assess degradation pathways. Buffered solutions (e.g., phosphate buffer) mitigate pH-driven hydrolysis. Lyophilization enhances long-term storage stability. Analytical monitoring via UV-Vis spectroscopy or LC-MS quantifies degradation products .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to this compound pharmacokinetic studies?
- Methodological Answer : Use hepatic microsomal assays to predict metabolic clearance and physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Compare in vitro permeability (Caco-2 cells) with in vivo bioavailability data. Adjust for protein binding effects using equilibrium dialysis .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How should researchers resolve this?
- Methodological Answer : Systematically test solubility in solvents (water, ethanol, DMSO) using gravimetric or spectrophotometric methods. Document temperature and agitation rates. Purity must be confirmed via HPLC to rule out impurities affecting solubility. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
